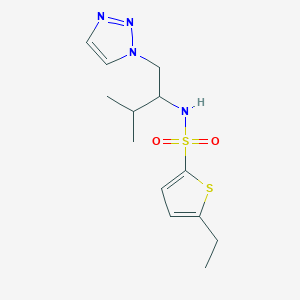
Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-(mesitylamino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities. Dihydropyridines are often used in medicinal chemistry due to their calcium channel blocking activity .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, dihydropyridines are known to undergo a variety of reactions. For example, they can be reduced to the corresponding pyridines, or oxidized to the pyridinium salts .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivatives
The scientific research around the compound Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-(mesitylamino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate mainly focuses on its synthetic pathways and the derivation of novel compounds with potential biological activities. This compound and its derivatives are explored for their chemical synthesis, structural characterization, and potential as precursors for further chemical modifications.
Synthetic Approaches and Chemical Transformations
Studies have focused on the synthesis of complex molecules through multi-step chemical reactions, demonstrating the versatility of this compound as a precursor for various chemical transformations. For example, the synthesis of hexa- and octahydropyridothienopyrimidines involves reacting N-methylmorpholinium 4-(2-chlorophenyl)-5-cyano-2-oxo-1,2,3,4-tetrahydropyridine-6-thiolate with chloroacetamide, leading to novel heterocyclic compounds with potential biological activities (Dotsenko, Krivokolysko, & Litvinov, 2003).
Molecular Modeling and Crystallography
The compound's structural characterization through X-ray crystallography and molecular modeling has been crucial in understanding its chemical behavior and potential interactions with biological targets. This detailed analysis aids in the rational design of derivatives with enhanced properties (de Armas et al., 2000).
Diversity-Oriented Synthesis
The compound's framework serves as a foundation for diversity-oriented synthesis approaches, leading to a wide array of derivatives. These methodologies are instrumental in creating libraries of compounds for screening against various biological targets, showcasing the compound's utility in drug discovery and development (Baškovč et al., 2012).
Potential Biological Applications
Although the direct biological applications of the compound are not detailed in the current literature, the synthetic and structural studies lay the groundwork for future research into its potential therapeutic uses. The ability to generate diverse derivatives from this compound underscores its significance in medicinal chemistry, where it could lead to the discovery of new drugs with varied biological activities.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3S/c1-14-10-15(2)24(16(3)11-14)30-21(31)13-34-25-19(12-28)23(18-8-6-7-9-20(18)27)22(17(4)29-25)26(32)33-5/h6-11,23,29H,13H2,1-5H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNJKBCOYAKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC=C3Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-chlorophenyl)-5-cyano-6-((2-(mesitylamino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-((5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2995057.png)




![1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2995068.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2995069.png)
![1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B2995070.png)



methanone](/img/structure/B2995076.png)
![Propan-2-yl 2-[4-[(4-ethoxyphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2995077.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2995078.png)